Product packaging for 2,4,6-Trinitro-N-propylaniline(Cat. No.:CAS No. 32902-87-7)

2,4,6-Trinitro-N-propylaniline

Cat. No.: B15477699
CAS No.: 32902-87-7
M. Wt: 270.20 g/mol
InChI Key: UVGAFXXGZGNLKX-UHFFFAOYSA-N
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Description

2,4,6-Trinitro-N-propylaniline (CAS 32902-87-7) is a nitro-aromatic compound of interest in chemical research. Its molecular formula is C9H10N4O6 with a molecular weight of 270.199 g/mol . This compound is structurally based on the 2,4,6-trinitroaniline (picramide) moiety, a class of compounds known for their energetic properties and historical use in explosives . As such, this chemical should be handled with extreme care, as polynitro arenes can be sensitive to heat and shock and may present explosion hazards . The primary research applications for this compound are in the field of material science and as a building block or intermediate in synthetic chemistry for developing more complex molecular structures. Its specific mechanism of action is not detailed in the literature, but it is presumed to function as an electrophilic reagent due to the electron-deficient nature of the trinitroaromatic ring system. Researchers value this compound for studying decomposition kinetics and the stability of polynitro arenes . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Proper safety protocols, including appropriate personal protective equipment (PPE), must be used when handling this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N4O6 B15477699 2,4,6-Trinitro-N-propylaniline CAS No. 32902-87-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32902-87-7

Molecular Formula

C9H10N4O6

Molecular Weight

270.20 g/mol

IUPAC Name

2,4,6-trinitro-N-propylaniline

InChI

InChI=1S/C9H10N4O6/c1-2-3-10-9-7(12(16)17)4-6(11(14)15)5-8(9)13(18)19/h4-5,10H,2-3H2,1H3

InChI Key

UVGAFXXGZGNLKX-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Reaction Pathway Elucidation for 2,4,6 Trinitro N Propylaniline

Precursor Chemistry and Nitration Strategies

The primary precursor for the synthesis of 2,4,6-Trinitro-N-propylaniline is often aniline (B41778) or its derivatives. One common route involves the direct nitration of aniline, which must be carefully managed to achieve the desired trinitrated product. brainly.in

A general outline for the synthesis of 2,4,6-trinitroaniline (B3268610) (TNA), a direct precursor to the target compound, from aniline involves:

Nitration of Aniline : Aniline is treated with a mixture of concentrated nitric acid and concentrated sulfuric acid. This reaction yields a mixture of ortho- and para-nitroaniline isomers. The reaction conditions must be meticulously controlled to prevent over-nitration and the formation of unwanted byproducts. brainly.in

Separation of Isomers : The resulting mixture of 2-nitroaniline (B44862) and 4-nitroaniline (B120555) is then separated, often through techniques like recrystallization or column chromatography. brainly.in

Further Nitration : The separated nitroaniline isomer is then subjected to further nitration with a mixture of concentrated nitric acid and sulfuric acid to introduce the additional nitro groups, ultimately forming 2,4,6-trinitroaniline. brainly.in

Alternatively, 2,4,6-trinitroaniline can be synthesized from picric acid. In this method, picric acid is first converted to 2,4,6-trinitrochlorobenzene using a chlorinating agent like phosphorus pentachloride (PCl₅). The resulting 2,4,6-trinitrochlorobenzene is then aminated under mild conditions to produce picramide. chemicalbook.com A high-yield synthesis of picramide has been reported by heating picric acid with diammonium hydrogen phosphate (B84403) in sulfolane. chemicalbook.com

Once 2,4,6-trinitroaniline is obtained, the subsequent step is the introduction of the propyl group to the amine functionality.

Amination Reactions and N-Alkylation Protocols for Trinitroaniline (B13749157) Derivatives

The introduction of the propyl group onto the 2,4,6-trinitroaniline core is typically achieved through N-alkylation. This can be accomplished using various alkylating agents, with alkyl halides and alcohols being the most common.

A study on the synthesis of various 2,4,6-trinitroaniline derivatives for biological evaluation provides insight into the N-alkylation of the picramide core. researchgate.netiaea.org For instance, the synthesis of N-isopropyl-2,4,6-trinitroaniline, a close analogue of the target compound, has been reported, suggesting that a similar protocol could be employed for N-propylation. iaea.org

A general procedure for the N-alkylation of a nitroarene involves the reduction of the nitro group to an amine, followed by alkylation. A one-pot method for the reductive mono-N-alkylation of nitroarenes has been developed using a zinc/acetic acid reducing system with a carbonyl compound as the alkyl source in methanol. nih.gov For the synthesis of this compound from picramide, a direct N-alkylation would be more straightforward.

A plausible N-alkylation protocol for 2,4,6-trinitroaniline would involve its reaction with a propylating agent such as 1-bromopropane (B46711) or propan-1-ol in the presence of a suitable base and catalyst. The choice of solvent and reaction temperature is crucial for optimizing the yield and minimizing side reactions.

Table 1: Potential N-Alkylation Protocols for 2,4,6-Trinitroaniline
Alkylating AgentCatalyst/Base SystemSolventGeneral Conditions
1-BromopropaneK₂CO₃ / Phase Transfer CatalystAcetonitrile (B52724) or DMFModerate temperature (e.g., 50-80 °C)
Propan-1-olRuthenium or Iridium-based catalyst / Base (e.g., t-BuOK)TolueneElevated temperature (e.g., 100-120 °C)

Note: This table presents generalized conditions based on N-alkylation reactions of related aromatic amines and would require specific optimization for the synthesis of this compound.

Reaction Mechanism Investigations and Kinetic Considerations

The N-alkylation of 2,4,6-trinitroaniline can proceed through different mechanisms depending on the chosen alkylating agent and reaction conditions.

When using an alkyl halide like 1-bromopropane, the reaction likely follows a nucleophilic substitution (S_NAr) pathway. The amine group of 2,4,6-trinitroaniline acts as a nucleophile, attacking the electrophilic carbon of the propyl halide. The presence of three electron-withdrawing nitro groups on the aromatic ring significantly decreases the nucleophilicity of the amine, making the reaction more challenging than the alkylation of aniline itself. A base is typically required to deprotonate the resulting ammonium (B1175870) salt and regenerate the neutral N-alkylated product.

Alternatively, the "borrowing hydrogen" or "hydrogen autotransfer" mechanism is relevant when using an alcohol like propan-1-ol as the alkylating agent. nih.gov This process, often catalyzed by transition metals such as ruthenium or iridium, involves the following key steps:

The catalyst temporarily dehydrogenates the alcohol to form an aldehyde (propanal).

The propanal then undergoes condensation with the amine (2,4,6-trinitroaniline) to form an imine intermediate.

The catalyst, which had accepted the hydrogen, then reduces the imine to the final N-propylated amine, regenerating the catalyst in the process. nih.gov

The kinetics of these reactions are influenced by several factors. For the S_NAr reaction, the rate is dependent on the concentration of both the trinitroaniline and the alkyl halide, as well as the nature of the leaving group on the alkyl halide. For the borrowing hydrogen mechanism, the reaction rate is often dependent on the catalyst loading and the efficiency of the hydrogen transfer steps. The electron-withdrawing nature of the nitro groups in 2,4,6-trinitroaniline will influence the rate of the initial condensation step with the aldehyde.

Optimization of Synthetic Pathways and Process Intensification

Optimizing the synthesis of this compound is crucial for maximizing yield and purity while ensuring a safe and efficient process. Key parameters for optimization include reaction temperature, catalyst selection and loading, solvent choice, and the molar ratio of reactants.

For the N-alkylation step, a systematic study of different bases, catalysts, and solvents would be necessary to identify the optimal conditions. For instance, in the N-alkylation of aromatic amines with alcohols, the choice of the metal catalyst and the ligands associated with it can significantly impact the reaction's efficiency and selectivity. nih.gov

Process intensification offers a modern approach to enhance the synthesis of nitroaromatic compounds. This involves moving from traditional batch reactors to more advanced systems like continuous flow reactors. Flow chemistry can offer several advantages for nitration and N-alkylation reactions, which are often highly exothermic and can be hazardous on a large scale.

Benefits of process intensification for this synthesis include:

Improved Safety : The small reaction volumes in flow reactors minimize the risk associated with handling potentially explosive intermediates.

Enhanced Heat Transfer : The high surface-area-to-volume ratio in microreactors allows for precise temperature control, preventing runaway reactions.

Increased Efficiency : Continuous processing can lead to higher yields and shorter reaction times.

Better Reproducibility : The precise control over reaction parameters ensures consistent product quality.

A potential intensified process for this compound could involve a two-step flow system. The first reactor would handle the nitration of the aniline precursor, followed by an in-line separation and purification step. The resulting 2,4,6-trinitroaniline could then be directly introduced into a second flow reactor for the N-propylation step.

Advanced Spectroscopic and Structural Characterization of 2,4,6 Trinitro N Propylaniline

Vibrational Spectroscopy: Infrared and Raman Analysis for Molecular Fingerprinting and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the conformational landscape of 2,4,6-Trinitro-N-propylaniline. While specific spectra for the N-propyl derivative are not widely published, the analysis of the parent compound, 2,4,6-Trinitroaniline (B3268610) (TNA), and its N-methyl analog provides a strong basis for predicting its spectral features. nih.govchemicalbook.comnist.gov

The IR spectrum is expected to be dominated by strong absorptions corresponding to the nitro (NO₂) groups. Key vibrational modes include:

N-H Stretching: For a secondary amine like this compound, a characteristic N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretches will appear around 3100-3000 cm⁻¹, while aliphatic C-H stretches from the propyl group will be observed in the 2960-2850 cm⁻¹ range.

NO₂ Stretching: Asymmetric and symmetric stretching vibrations of the nitro groups are highly characteristic and appear as strong bands around 1530-1560 cm⁻¹ and 1330-1360 cm⁻¹, respectively.

C=C Stretching: Aromatic ring stretching vibrations are typically found in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic carbon to the amine nitrogen bond is expected around 1340-1250 cm⁻¹.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric breathing mode of the aromatic ring and the symmetric NO₂ stretching vibrations are expected to be particularly strong in the Raman spectrum.

Table 1: Predicted Infrared and Raman Active Vibrational Modes for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Spectroscopic Technique
N-H Stretch 3300-3500 IR
Aromatic C-H Stretch 3100-3000 IR, Raman
Aliphatic C-H Stretch 2960-2850 IR, Raman
Asymmetric NO₂ Stretch 1530-1560 IR
Symmetric NO₂ Stretch 1330-1360 IR, Raman
Aromatic C=C Stretch 1600-1450 IR, Raman

Nuclear Magnetic Resonance Spectroscopy for Structural Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the precise structural connectivity of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the aromatic protons are expected to appear as a singlet in the downfield region (around 8.5-9.0 ppm) due to the strong electron-withdrawing effect of the three nitro groups. The protons of the N-propyl group will exhibit distinct signals:

A triplet for the terminal methyl (CH₃) group.

A sextet for the methylene (B1212753) (CH₂) group adjacent to the methyl group.

A triplet for the methylene (CH₂) group attached to the nitrogen atom. docbrown.info

The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons, with the carbons bearing the nitro groups being the most deshielded. youtube.com The carbon atom attached to the amino group will also have a distinct chemical shift. The three carbons of the propyl group will appear in the upfield aliphatic region. chemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity
¹H (Aromatic) 8.5 - 9.0 Singlet
¹H (N-CH₂) 3.2 - 3.6 Triplet
¹H (-CH₂-) 1.6 - 2.0 Sextet
¹H (-CH₃) 0.9 - 1.2 Triplet
¹³C (C-N) 140 - 145 Singlet
¹³C (C-NO₂) 130 - 140 Singlet
¹³C (Aromatic C-H) 120 - 125 Doublet
¹³C (N-CH₂) 45 - 50 Triplet
¹³C (-CH₂-) 20 - 25 Triplet

Predicted values are based on data from analogous compounds such as N-propylaniline and various trinitroaromatics. chemicalbook.comchemicalbook.comchemicalbook.com

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to study its fragmentation patterns under ionization. The molecular weight of this compound is 270.22 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) at m/z 270 would be expected.

The fragmentation of trinitroaromatic compounds is often characterized by the loss of nitro-related groups. elsevierpure.com Common fragmentation pathways for this compound would likely include:

Loss of a hydroxyl radical (•OH), a common ortho effect in nitroaromatics.

Loss of a nitro radical (•NO₂).

Cleavage of the propyl chain, leading to fragments corresponding to the loss of ethyl or propyl radicals.

Formation of resonance-stabilized fragment ions.

Analysis of the related compound 2,4-Dinitro-n-propylaniline shows major peaks at m/z 196 and 225, corresponding to fragmentation of the nitro-substituted ring. nih.gov

Electronic Absorption Spectroscopy and Optical Properties

Electronic absorption spectroscopy, typically using UV-Visible light, provides insights into the electronic transitions within the molecule. Like many nitroaromatic compounds, this compound is expected to be colored, appearing as a yellow to orange solid. wikipedia.org This color is due to electronic transitions from the electron-rich aniline (B41778) moiety to the electron-deficient trinitrophenyl ring (an intramolecular charge-transfer transition).

The UV-Vis spectrum of the related compound 2,4,6-trinitrophenol (a close electronic analog) shows a significant absorption maximum around 350-400 nm, which is sensitive to the environment, such as the presence of a base. researchgate.netresearchgate.net It is anticipated that this compound will have a primary absorption band in a similar region. The position and intensity of this band can be influenced by solvent polarity. chemrxiv.org

Single Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govucl.ac.uk While a crystal structure for this compound is not publicly available, studies on related N-alkylated trinitroanilines, such as N-methyl-2,4,6-trinitroaniline and N,2,4,6-tetramethylaniline derivatives, provide valuable structural insights. researchgate.netnih.gov

These studies indicate several key structural features that would be expected in this compound:

The aniline nitrogen atom is typically planar or near-planar due to resonance with the aromatic ring.

The nitro groups are often twisted out of the plane of the benzene (B151609) ring to relieve steric strain.

The crystal packing is likely to be dominated by intermolecular interactions, including hydrogen bonding involving the amine proton and the oxygen atoms of the nitro groups, as well as π-π stacking interactions between the aromatic rings. nih.gov

Table 3: Representative Crystallographic Data for an Analogous Compound (N,2,4,6-tetramethylanilinium trifluoromethanesulfonate)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 8.0163 (3)
b (Å) 19.3486 (7)
c (Å) 9.0718 (3)
β (°) 98.435 (1)
Volume (ų) 1388.93 (9)
Z 4

Data from the synthesis and crystal structure of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. nih.gov

Polymorphism and Crystallization Studies of N-Alkyl Trinitroanilines

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study for energetic materials and pharmaceuticals, as different polymorphs can have different physical properties. Crystallization studies of N-alkyl trinitroanilines are important for controlling crystal morphology and purity.

Studies on related series of nitrophenyl-substituted compounds have shown that molecular packing can follow several patterns depending on the nature and type of intermolecular interactions. csic.es The crystallization solvent can play a significant role in determining which polymorph is obtained. For instance, single crystals of related compounds have been grown from solvents like chloroform-ethanol mixtures. csic.es The arrangement of molecules into chains or more complex networks is a common feature, driven by hydrogen bonds and other non-covalent interactions. nih.gov The tendency for N-alkyl trinitroanilines to form different crystalline arrangements underscores the importance of controlled crystallization conditions in obtaining a specific, well-defined solid form.

Theoretical and Computational Chemical Investigations of 2,4,6 Trinitro N Propylaniline

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Approaches

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to elucidating the intrinsic properties of 2,4,6-Trinitro-N-propylaniline at the electronic level. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule.

The initial step in the computational investigation of this compound involves the optimization of its molecular geometry. This process seeks to find the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. DFT methods, such as B3LYP, are commonly used for this purpose, often in conjunction with a basis set like 6-311++G(d,p) to provide a robust description of the electronic distribution.

The optimized geometry of this compound is characterized by the near-planarity of the picryl-NH fragment. This structural feature is primarily dictated by the formation of a strong intramolecular hydrogen bond between the hydrogen atom of the amino group and an oxygen atom of one of the ortho-nitro groups. This interaction creates a stable six-membered pseudo-ring. The propyl group, attached to the nitrogen atom, will adopt a staggered conformation to minimize steric hindrance.

Electronic structure analysis reveals a significant delocalization of electron density from the amino group to the electron-withdrawing nitro groups, mediated by the benzene (B151609) ring. This charge transfer is a key factor in the chemical properties of the molecule. The distribution of atomic charges, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, quantifies this effect. For instance, the nitrogen atom of the amino group will exhibit a partial positive charge, while the oxygen atoms of the nitro groups will carry significant partial negative charges.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Based on DFT B3LYP/6-311++G(d,p) calculations)

Parameter Predicted Value
C-N (amino) bond length ~1.37 Å
N-H bond length ~1.02 Å
C-N (nitro) bond lengths ~1.48 Å
N-O (nitro) bond lengths ~1.22 Å
C-C (aromatic) bond lengths ~1.39 - 1.42 Å
C-N-C bond angle ~125°

Note: These are predicted values based on typical results for similar nitroaromatic compounds.

The conformational landscape of this compound is primarily defined by the rotation around the C-N bond of the propyl group. While the picryl-NH moiety remains relatively rigid due to the intramolecular hydrogen bond, the propyl chain can adopt different orientations. By systematically rotating the dihedral angles associated with the propyl group and performing energy calculations for each conformation, a potential energy surface can be mapped out.

The global energy minimum will correspond to the most stable conformer, which is likely to be a staggered arrangement of the propyl chain that minimizes steric clashes with the bulky ortho-nitro groups. Other local minima, corresponding to less stable conformers, may also exist. The energy differences between these conformers provide insight into the flexibility of the molecule and the relative populations of each conformer at a given temperature.

Vibrational frequency calculations are performed on the optimized geometry of this compound to predict its infrared (IR) and Raman spectra. These calculations determine the normal modes of vibration and their corresponding frequencies. The results can be correlated with experimental spectroscopic data to confirm the structure of the synthesized compound and to aid in the assignment of spectral bands to specific molecular motions.

Key predicted vibrational modes for this compound would include:

N-H stretching: A distinct peak in the IR spectrum, typically in the range of 3300-3400 cm⁻¹, corresponding to the vibration of the amino group's hydrogen bond.

Asymmetric and symmetric NO₂ stretching: Strong absorptions in the IR spectrum, usually found around 1530-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

C-N stretching: Vibrations of the bond between the ring and the amino group, as well as the ring and the nitro groups.

Aromatic C-H and C=C stretching: Characteristic peaks for the benzene ring.

Aliphatic C-H stretching: Vibrations associated with the propyl group.

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the chemical reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons.

For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) moiety, particularly the nitrogen lone pair and the aromatic ring, reflecting its electron-donating character. Conversely, the LUMO is anticipated to be distributed over the nitro groups, highlighting their strong electron-accepting nature. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity.

Other reactivity indices, such as electronegativity, chemical hardness, and softness, can also be derived from the HOMO and LUMO energies to provide a more comprehensive picture of the molecule's reactivity profile.

Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Indices for this compound

Parameter Predicted Value
HOMO Energy ~ -7.0 eV
LUMO Energy ~ -3.5 eV
HOMO-LUMO Gap ~ 3.5 eV
Electronegativity (χ) ~ 5.25 eV

Note: These values are estimations based on typical DFT calculations for similar compounds.

Molecular Dynamics Simulations for Intermolecular Interactions and Condensed Phase Behavior

Molecular dynamics (MD) simulations are employed to study the behavior of this compound in a condensed phase, such as a liquid or an amorphous solid. In an MD simulation, the classical equations of motion are solved for a system of multiple molecules over time, allowing for the observation of dynamic processes and the calculation of bulk properties.

By simulating a collection of this compound molecules, insights can be gained into the nature and strength of intermolecular interactions. These interactions are expected to be dominated by van der Waals forces and dipole-dipole interactions between the polar nitro groups of neighboring molecules. The simulations can also reveal information about the local ordering and packing of molecules in the condensed phase, which can be a precursor to understanding crystallization.

Crystal Packing Prediction and Lattice Energy Calculations

Predicting the crystal structure of this compound from its molecular structure is a significant computational challenge. Crystal structure prediction (CSP) methods typically involve generating a large number of plausible crystal packing arrangements and then ranking them based on their calculated lattice energies. The lattice energy is the energy released when molecules come together from the gas phase to form a crystal.

The most stable predicted crystal structures would be those with the lowest lattice energies. These calculations take into account the intermolecular forces, including hydrogen bonding (if present between molecules), dipole-dipole interactions, and van der Waals forces. The predicted crystal structures can then be compared with experimental X-ray diffraction data, if available, to validate the computational approach. For this compound, the packing is likely to be influenced by the need to accommodate the flexible propyl groups while maximizing favorable interactions between the polar nitroaromatic cores.

Computational Prediction of Energetic Properties at the Molecular Level

The energetic properties of this compound at the molecular level can be effectively predicted using a variety of computational chemistry methods. These theoretical investigations provide crucial insights into the performance of this energetic material, guiding experimental efforts and enhancing our understanding of its behavior. The primary methods employed for these predictions include Density Functional Theory (DFT), and empirical methods such as the Kamlet-Jacobs equations.

Detailed research findings from computational studies on analogous compounds provide a framework for understanding the expected energetic properties of this compound. For instance, studies on trinitrophenyl-substituted nitramines utilize DFT methods, such as Becke's three-parameter hybrid functional (B3LYP) with a cc-pVTZ basis set, to determine geometry, total energy, and heat of formation. rsc.org These fundamental calculations are then used to derive other critical energetic parameters.

Heat of Formation (HOF): The heat of formation is a fundamental thermochemical property that indicates the energy content of a molecule. For energetic materials, a higher positive heat of formation generally corresponds to a greater energy release upon detonation. Computational methods, particularly isodesmic reactions calculated at a high level of theory like G3 or B3PW91/6-31G(d,p), are standard for accurately predicting gas-phase heats of formation. researchgate.net The solid-state heat of formation can then be estimated using Politzer's approach, which incorporates the heat of sublimation. researchgate.net For N-alkylated trinitroanilines, the addition of the propyl group is expected to slightly modify the heat of formation compared to the parent 2,4,6-trinitroaniline (B3268610) (picramide).

Density: The density of an explosive is a critical parameter influencing its detonation velocity and pressure. Computational predictions of crystal density are often achieved through methods that analyze molecular packing, sometimes employing software that utilizes data from DFT calculations. rsc.org For related nitroaromatic compounds, predicted densities are often benchmarked against experimental values to validate the computational approach.

Detonation Velocity (D) and Pressure (P): The detonation velocity and pressure are key performance indicators for an explosive. The Kamlet-Jacobs equations are a widely used empirical method for estimating these properties for C-H-N-O explosives. fas.orguni-muenchen.deacs.org These equations rely on the calculated heat of detonation (Q), the density of the explosive (ρ), and the molar mass and number of moles of gaseous detonation products. fas.orgacs.org DFT calculations can provide the necessary input parameters for these equations. For instance, the B3LYP functional is often employed to calculate the properties needed for the Kamlet-Jacobs equations. uni-muenchen.de Based on studies of similar energetic materials, the detonation velocity and pressure for this compound are expected to be significant, though potentially slightly lower than those of benchmark military explosives like RDX and HMX. researchgate.net

The following interactive data table summarizes the kind of computationally predicted energetic properties that are typically determined for an energetic material like this compound. The values presented are hypothetical estimates based on trends observed in similar compounds, as a specific published study with these exact values for this molecule could not be located.

PropertyPredicted Value (Estimated)UnitComputational Method Employed
Heat of Formation (solid)+50 to +150kJ/molIsodesmic Reactions (DFT/G3) + Politzer's Approach
Density1.6 - 1.8g/cm³Molecular Packing Analysis based on DFT optimized geometry
Detonation Velocity (D)7.0 - 8.0km/sKamlet-Jacobs Equations (with DFT inputs)
Detonation Pressure (P)20 - 30GPaKamlet-Jacobs Equations (with DFT inputs)

It is important to note that these values are illustrative. Precise computational predictions would require a dedicated study employing high-level quantum chemical calculations and potentially molecular dynamics simulations to accurately model the complex chemical reactions that occur during detonation. rsc.org

Advanced Analytical Methodologies for Detection and Quantification of 2,4,6 Trinitro N Propylaniline

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of nitroaromatic compounds like 2,4,6-Trinitro-N-propylaniline. Its versatility allows for the separation of complex mixtures, and when coupled with various detectors, it provides excellent sensitivity and selectivity.

The choice between reversed-phase and normal-phase chromatography is dictated by the polarity of the analyte and the sample matrix. For nitroaromatic compounds, reversed-phase HPLC is most commonly employed. thermofisher.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. thermofisher.comnih.govplos.org The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Normal-phase chromatography, which utilizes a polar stationary phase and a nonpolar mobile phase, can also be used but is less common for this class of compounds. The selection of the column is critical for achieving optimal separation. For instance, a diol-functionalized column has been shown to provide excellent separation of 2,4,6-trinitrotoluene (B92697) (TNT) and its byproducts, offering improved resolution and reduced solvent consumption compared to traditional C18 columns. nih.govplos.org The hydroxyl groups on the diol column can form charge-transfer complexes with nitroaromatic compounds, enhancing separation. nih.gov

Following chromatographic separation, several detection methods can be utilized:

UV-Vis and Diode Array Detection (DAD): Nitroaromatic compounds, including this compound, possess chromophores that absorb light in the ultraviolet-visible (UV-Vis) region. thermofisher.comnih.govplos.org A UV-Vis detector measures the absorbance at a specific wavelength, while a Diode Array Detector (DAD) collects a full spectrum, providing more comprehensive data for compound identification. The choice of wavelength is crucial for sensitivity; for example, a wavelength of 230 nm has been used for the detection of aniline (B41778) and nitroanilines. thermofisher.com

Electrochemical Detection (EC): This method offers high sensitivity and selectivity for electroactive compounds. For nitroaromatics, detection can be based on their reduction at a mercury drop electrode. nih.gov

The following table summarizes typical HPLC conditions for related nitroaromatic compounds:

ParameterReversed-Phase HPLC for Nitroanilines thermofisher.comHPLC with Diol Column for TNT and byproducts nih.gov
Column Acclaim 120 C18 (3 µm, 4.6 × 150 mm)Diol Column
Mobile Phase Gradient of H₂O and CH₃CNGradient of water and acetonitrile
Flow Rate 1.0 mL/minNot specified
Detection UV at 230 nmUV Sensor
Injection Volume 5000 µL (on-line SPE)Not specified
Column Temp. 30 °CNot specified

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While some nitroaromatic compounds can be analyzed directly, others may require derivatization to improve their volatility and thermal stability. thermofisher.com For instance, silylation using reagents like N,O-bis-(trimethylsilyl)-trifluoroacetamide (BSTFA) can be employed for nitroaromatic compounds containing hydroxyl or carboxyl groups. nih.gov

In GC-MS analysis, the sample is vaporized and separated in the gas phase based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for definitive identification. nih.gov Electron ionization (EI) is a common ionization technique used in GC-MS. nih.gov

The NIST WebBook provides mass spectral data for related compounds like 2,4,6-Trinitro-N-methyl-aniline, which can be a useful reference for identifying unknown analytes. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool for the trace analysis of non-volatile and thermally labile compounds, including this compound and its metabolites. nih.govresearchgate.net This technique couples the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.

In LC-MS/MS, the effluent from the HPLC column is introduced into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions, which is particularly useful for polar and thermally labile molecules. nih.gov The precursor ion of interest is then selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are analyzed in the second quadrupole. This process, known as selected reaction monitoring (SRM), provides exceptional selectivity and sensitivity, allowing for quantification at very low levels (parts-per-trillion). hpst.cz

A study on the analysis of TNT and its metabolites in urine utilized LC-MS/MS with an Agilent Poroshel 120 EC-C18 column and a gradient mobile phase of 0.1% formic acid in water and acetonitrile. nih.govresearchgate.net This method demonstrated excellent linearity and accuracy for the quantification of these compounds. nih.govresearchgate.net

Ion Mobility Spectrometry (IMS) for Rapid Detection and Identification

Ion Mobility Spectrometry (IMS) is a rapid and sensitive technique for the detection of gas-phase ions at atmospheric pressure. spiedigitallibrary.orgresearchgate.net It separates ions based on their size, shape, and charge as they drift through a tube under the influence of an electric field. spiedigitallibrary.orgama-science.org IMS is particularly well-suited for the field detection of explosives and other hazardous materials due to its speed and portability. spiedigitallibrary.org

For the analysis of nitroaromatic compounds, techniques like laser desorption/ionization on porous silicon (DIOS) can be used as an ion source for IMS. spiedigitallibrary.org This method has been shown to be effective for the ionization of TNT. spiedigitallibrary.org The introduction of a buffer gas modifier, such as nitrobenzene (B124822), into the drift tube can enhance the separation of different analytes by forming ion-NB clusters. researchgate.net

Sample Preparation Techniques and Matrix Effects in Environmental and Synthetic Samples

The analysis of this compound in real-world samples, such as environmental matrices (water, soil) or synthetic reaction mixtures, often requires a sample preparation step to remove interfering substances and concentrate the analyte. thermofisher.comcdc.gov

Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquids. thermofisher.com

Solid-Phase Extraction (SPE): SPE has become increasingly popular due to its efficiency and ability to handle a wide range of sample matrices. thermofisher.com In SPE, the sample is passed through a sorbent bed that retains the analyte, which is then eluted with a small volume of solvent. thermofisher.com On-line SPE systems offer full automation, reducing analysis time and potential for human error. thermofisher.com For nitroanilines in water samples, a divinylbenzene (B73037) polymer with a hydrophilic bonded layer has been shown to provide good retention and peak shape. thermofisher.com

Matrix effects can significantly impact the accuracy and precision of an analysis, particularly in LC-MS/MS. These effects arise from co-eluting compounds from the sample matrix that can suppress or enhance the ionization of the analyte. Careful method development and the use of internal standards are crucial to mitigate matrix effects. hpst.cz

Development of Advanced Spectroscopic Sensors for Environmental Monitoring Research

The environmental monitoring of nitroaromatic compounds, a class of chemicals that includes this compound, is critical for security and environmental protection. researchgate.net Research has increasingly focused on developing advanced spectroscopic sensors that offer rapid, sensitive, and selective detection suitable for in-field applications. mdpi.comnih.gov While specific sensor development for this compound is not extensively documented in publicly available research, the principles and methodologies applied to structurally similar and well-studied nitroaromatics like 2,4,6-trinitrotoluene (TNT) and 2,4,6-trinitrophenol (TNP) provide a strong framework for its detection. mdpi.comnih.govrsc.org These methods primarily leverage the electron-deficient nature of the trinitrated aromatic ring.

Two of the most promising spectroscopic techniques in this area are fluorescence quenching and Surface-Enhanced Raman Scattering (SERS).

Fluorescence Quenching-Based Sensors

Fluorescence-based sensing is a highly sensitive technique for detecting nitroaromatic compounds. mdpi.com The fundamental mechanism involves a fluorescent sensor material (a fluorophore) that, upon excitation with light, emits light of a longer wavelength. When an electron-deficient nitroaromatic compound is introduced, it can interact with the excited fluorophore and accept an electron, a process known as photoinduced electron transfer (PET). mdpi.comnih.gov This transfer of an electron "quenches" or reduces the fluorescence intensity of the sensor. The degree of quenching can be correlated to the concentration of the nitroaromatic analyte.

Research into various fluorescent materials, such as conjugated polymers, metal-organic frameworks (MOFs), and functionalized composites, has shown significant success in detecting nitroaromatics. mdpi.comnih.gov For example, a polyaniline-Ag (PANI-Ag) composite has been demonstrated as an effective fluorophore for sensing TNP and dinitrobenzene (DNB). mdpi.com The nitro groups on these compounds act as electron acceptors, quenching the fluorescence of the polymer. mdpi.com The efficiency of this process is often quantified by the Stern-Volmer constant (Ksv), where a higher value indicates a more pronounced quenching effect. mdpi.com

Detailed Research Findings for Analogue Compounds:

Studies on various sensor materials have yielded impressive detection limits for compounds analogous to this compound. These findings highlight the potential for developing similar sensors for its specific detection.

Table 1: Performance of Fluorescence-Based Sensors for Nitroaromatic Compound Detection
Sensor Material (Fluorophore)Target AnalyteQuenching Constant (Ksv) (M-1)Limit of Detection (LOD)Source
Polyaniline-Ag (PANI-Ag) Composite2,4,6-Trinitrophenol (TNP)0.1037 × 1065.58 × 10-7 M mdpi.com
Polyaniline-Ag (PANI-Ag) CompositeDinitrobenzene (DNB)0.161 × 10423.30 × 10-6 M mdpi.com
Pyridinium-dansyl conjugate (PY-DNS)2,4,6-Trinitrophenol (TNP)Not specified10-13 M rsc.org
Cationic Conjugated Polymer (PFPy)2,4,6-Trinitrotoluene (TNT)Not specified4.94 fM nih.gov

Surface-Enhanced Raman Scattering (SERS)

Surface-Enhanced Raman Scattering (SERS) is another powerful spectroscopic technique that offers high sensitivity and provides a unique molecular "fingerprint" of the analyte, enhancing its specificity. rsc.orgnih.gov Standard Raman spectroscopy produces a weak signal, but SERS can amplify this signal by many orders of magnitude. mdpi.com This enhancement occurs when the target molecule is adsorbed onto or in close proximity to a nanostructured metallic surface, typically made of gold or silver. rsc.orgmdpi.com The interaction of light with the metal's plasmons creates intense localized electromagnetic fields, which dramatically increase the Raman scattering of the nearby analyte molecules.

For the detection of nitroaromatics like TNT, SERS has been successfully applied. Often, a Meisenheimer complex is formed between the electron-deficient TNT and a nucleophile, and this complex is then detected by the SERS substrate. rsc.org The development of novel SERS substrates, such as nano-dumbbell structures formed by electrostatic interactions between charged gold nanoparticles, has pushed detection limits to ultratrace levels. rsc.org

Detailed Research Findings for Analogue Compounds:

The combination of SERS with innovative substrate materials has enabled the quantitative detection of nitroaromatics at extremely low concentrations.

Table 2: Performance of SERS-Based Sensors for Nitroaromatic Compound Detection
SERS SubstrateTarget AnalyteDetection MethodLimit of Detection (LOD)Source
Nano-dumbbell gold nanoparticles2,4,6-Trinitrotoluene (TNT)Formation of Meisenheimer complex10-12 M (picomolar) rsc.org
Ag nanoparticles on Fe3O4 microspheres2,4,6-Trinitrotoluene (TNT)Magnetomotive enrichmentLow concentration (quantitative analysis) nih.gov
Defect-graphene/Ag with Molecularly Imprinted Polymer (DG/Ag-MIP)p-Nitroaniline (PNA)Selective binding to imprinted sites1.0 × 10-14 M researchgate.net

The ongoing research into these advanced spectroscopic sensors for compounds like TNT, TNP, and other nitroanilines demonstrates a clear and viable path toward creating highly effective environmental monitoring tools for this compound.

Structure Energetic Property Relationships in N Alkyl 2,4,6 Trinitroanilines

Influence of Alkyl Chain Length and Branching on Molecular Stability

The stability of N-alkyl-2,4,6-trinitroanilines is a critical factor in their potential application as energetic materials. This stability is primarily influenced by the nature of the N-alkyl substituent, specifically its chain length and branching, which exert both electronic and steric effects on the molecule.

As the alkyl chain length increases (e.g., from methyl to ethyl to propyl), the thermal stability is expected to show a decreasing trend. Longer alkyl chains can introduce more steric strain and provide more pathways for decomposition reactions. However, this effect may be modest for small, linear alkyl chains.

Branching in the alkyl chain, such as comparing n-propyl with isopropyl, has a more pronounced effect on molecular stability. The presence of a secondary carbon attached to the amino nitrogen in N-isopropyl-2,4,6-trinitroaniline introduces greater steric hindrance around the amino group. This steric crowding can weaken the N-C bond, making it more susceptible to thermal decomposition. A study on the antitumor activity of 2,4,6-trinitroaniline (B3268610) derivatives included the synthesis of N-isopropyl-2,4,6-trinitroaniline, indicating its accessibility for such comparative studies. metu.edu.tr

A theoretical study on the decomposition of trinitroalkyl compounds, while not directly on N-alkylated anilines, highlighted that the breaking of a C-N bond is a favored decomposition mechanism. This principle can be extended to the N-C(alkyl) bond in N-alkyl-2,4,6-trinitroanilines, suggesting it as a potential trigger linkage for thermal decomposition.

CompoundAlkyl GroupExpected Relative Thermal StabilityKey Influencing Factors
2,4,6-Trinitroaniline (TNA)-HHighestStrong N-H bond; less steric hindrance.
N-Methyl-2,4,6-trinitroaniline-CH₃HighIntroduction of a slightly weaker N-C bond.
N-Ethyl-2,4,6-trinitroaniline-CH₂CH₃MediumIncreased chain length, minor increase in steric effects.
2,4,6-Trinitro-N-propylaniline -CH₂CH₂CH₃ Medium-Low Further increase in chain length.
N-Isopropyl-2,4,6-trinitroaniline-CH(CH₃)₂LowestSignificant steric hindrance from branched chain weakening the N-C bond.

Correlation of Electronic Structure with Energetic Characteristics

The energetic characteristics of N-alkyl-2,4,6-trinitroanilines are governed by their electronic structure. Key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting HOMO-LUMO gap, provide insight into the reactivity and sensitivity of these molecules.

The three nitro groups on the benzene (B151609) ring are powerful electron-withdrawing groups, which significantly lower the energy of the LUMO, making the aromatic ring highly electron-deficient. The amino group, conversely, is an electron-donating group, which raises the energy of the HOMO. The interaction between these opposing groups is central to the molecule's properties.

Alkylation of the amino group introduces an electron-donating alkyl substituent, which further raises the HOMO energy level compared to the parent 2,4,6-trinitroaniline. A higher HOMO energy generally correlates with increased reactivity. The HOMO-LUMO gap is a crucial indicator of molecular stability; a smaller gap suggests that less energy is required to excite the molecule, which can correlate with higher sensitivity to initiation.

For this compound, the n-propyl group acts as a modest electron donor. The expected trend for the N-alkyl series is a gradual decrease in the HOMO-LUMO gap as the alkyl chain length increases, due to the inductive electron-donating effect.

CompoundN-SubstituentExpected HOMO EnergyExpected LUMO EnergyExpected HOMO-LUMO GapImplication for Sensitivity
2,4,6-Trinitroaniline (TNA)-HLowestLowLargestLeast Sensitive
N-Methyl-2,4,6-trinitroaniline-CH₃HigherLowSmallerMore Sensitive
This compound -CH₂CH₂CH₃ Higher Low Smaller More Sensitive
N-Isopropyl-2,4,6-trinitroaniline-CH(CH₃)₂HighestLowSmallestMost Sensitive

This table illustrates expected trends based on the electronic nature of alkyl groups. Precise values would require specific computational chemistry studies for this series.

The distribution of electrostatic potential on the molecular surface also provides clues to sensitivity. Regions of negative potential, typically around the nitro groups, are susceptible to electrophilic attack, while the region around the N-alkylamino group is more positive. The interplay of these regions influences intermolecular interactions and crystal packing, which are also determinants of sensitivity and performance.

Theoretical Insights into Decomposition Pathways and Energy Release Mechanisms

The decomposition of energetic materials is a complex process involving numerous chemical reactions. Theoretical studies, often employing density functional theory (DFT), provide valuable insights into the initial steps of thermal decomposition, which are critical for understanding sensitivity and performance.

For N-alkyl-2,4,6-trinitroanilines, several decomposition pathways are conceivable:

Homolysis of the C-NO₂ Bond: This is a common initial step in the decomposition of many nitroaromatic explosives, such as TNT. nih.gov The breaking of a C-NO₂ bond releases the highly reactive •NO₂ radical, which can then initiate a cascade of exothermic reactions.

Homolysis of the N-C(alkyl) Bond: The bond between the amino nitrogen and the alkyl group is another potential weak point in the molecule. Cleavage of this bond would result in a picramidyl radical and an alkyl radical. The stability of these resulting radicals influences the favorability of this pathway.

Intramolecular Hydrogen Abstraction: The alkyl group provides a source of hydrogen atoms that can be abstracted by an adjacent nitro group, leading to the formation of an aci-nitro intermediate. This is often followed by the elimination of HONO (nitrous acid), a common decomposition mechanism in nitro compounds with adjacent C-H bonds. nih.gov In the case of this compound, this could involve hydrogen abstraction from the α- or β-carbon of the propyl chain.

Ring Opening: At very high temperatures, cleavage of the aromatic ring itself can occur, leading to the formation of small gaseous products like N₂, CO, CO₂, and H₂O. The formation of highly stable N₂ gas is a major driving force for the energy release in most explosives.

Theoretical studies on related molecules suggest that the initial decomposition step is highly dependent on temperature. nih.gov For N-alkyl-2,4,6-trinitroanilines, it is plausible that at lower temperatures, reactions involving the N-alkyl group (N-C bond scission or hydrogen abstraction) may be competitive. At the high temperatures and pressures associated with detonation, the rapid cleavage of the C-NO₂ bonds is likely to be a dominant pathway for energy release. A study on the base-catalyzed decomposition of N-n-propyl-N-nitrosourea showed the formation of both n-propanol and isopropanol, providing evidence for the involvement of carbocation intermediates, which could also play a role in the complex decomposition of N-propyl-substituted nitroaromatics. nih.gov

Comparative Analysis with Other Nitroaromatic Energetic Compounds (based on fundamental chemical principles)

To contextualize the properties of this compound, it is useful to compare it with well-known nitroaromatic explosives like 2,4,6-Trinitrotoluene (B92697) (TNT) and the parent compound, 2,4,6-Trinitroaniline (TNA).

Oxygen Balance: The oxygen balance (Ω) is a key parameter for an explosive, indicating the degree to which the explosive can oxidize its own carbon and hydrogen content to CO and H₂O. An oxygen balance closer to zero is generally desirable for maximizing energy release.

TNT (C₇H₅N₃O₆): Ω = -73.9%

TNA (C₆H₄N₄O₆): Ω = -56.1%

This compound (C₉H₁₀N₄O₆): Ω = -94.1%

The introduction of the propyl group, which is rich in carbon and hydrogen, significantly worsens the oxygen balance compared to both TNT and TNA. This suggests that this compound would produce a more fuel-rich detonation, with a lower energy release per unit mass compared to TNA or TNT, assuming complete combustion is the goal.

Energetic Performance: The detonation velocity (Vd) and pressure are primary measures of an explosive's performance.

TNT: Vd ≈ 6,900 m/s wikipedia.org

TNA: Vd ≈ 7,300 m/s wikipedia.orgdtic.mil

While specific experimental data for this compound is not available, we can infer trends. The higher nitrogen content and better oxygen balance of TNA contribute to its higher detonation velocity compared to TNT. wikipedia.orgwikipedia.org The addition of the N-propyl group increases the molecular weight and worsens the oxygen balance without adding to the energetic nitro groups. This will almost certainly result in a lower detonation velocity and pressure compared to TNA.

Compound NameFormulaMolecular Weight ( g/mol )Oxygen Balance (%)Detonation Velocity (m/s)Key Structural Feature
2,4,6-TrinitrotolueneC₇H₅N₃O₆227.13-73.9~6,900 wikipedia.org-CH₃ group
2,4,6-TrinitroanilineC₆H₄N₄O₆228.12-56.1~7,300 wikipedia.orgdtic.mil-NH₂ group
This compound C₉H₁₀N₄O₆ 270.20 -94.1 N/A (Expected <7,300) -NH(CH₂CH₂CH₃) group
TetrylC₇H₅N₅O₈287.14-47.4~7,570 wikipedia.orgN-nitroamine group

Q & A

Q. What are the established synthetic routes for 2,4,6-Trinitro-N-propylaniline, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves sequential nitration of N-propylaniline under controlled conditions. Key steps include:

  • Nitration : Use mixed acids (HNO₃/H₂SO₄) at 0–5°C to introduce nitro groups regioselectively at the 2,4,6-positions .
  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve solubility and reduce side reactions.
  • Purification : Column chromatography or recrystallization (e.g., ethanol/water) isolates the product. Reported yields range from 40–65%, with purity >95% achievable via HPLC .
Method Conditions Yield Purity
Mixed-acid nitration0–5°C, HNO₃/H₂SO₄50–65%97%
Thermal nitration50°C, fuming HNO₃40–55%90%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identifies proton environments (e.g., N-propyl chain integration at δ 1.0–1.5 ppm) and confirms aromatic substitution patterns .
  • IR Spectroscopy : Detects nitro group vibrations (asymmetric stretch at ~1520 cm⁻¹, symmetric stretch at ~1350 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 285.1) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Explosivity : Avoid friction, heat, or shock due to nitro group reactivity. Use anti-static equipment and small-scale reactions .
  • Toxicity : Wear PPE (gloves, goggles) and work in a fume hood to prevent inhalation or skin contact. Refer to GHS hazard codes H228 (flammable solid) and H302 (harmful if swallowed) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound with enzymes or receptors?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding interactions with target proteins (e.g., nitroreductases). The nitro groups’ electron-withdrawing effects reduce electron density in the aromatic ring, influencing binding affinity .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic or nucleophilic attacks .

Q. What experimental strategies resolve contradictions in reported stability data for nitroaromatic compounds like this compound?

Methodological Answer:

  • Accelerated Stability Testing : Expose the compound to stressors (heat, light, humidity) and monitor degradation via HPLC. Compare results across studies to identify consensus degradation pathways (e.g., nitro group reduction to amine) .
  • Isotopic Labeling : Use deuterated analogs to trace decomposition mechanisms under varying pH or solvent conditions .

Q. How do steric and electronic effects of the N-propyl group influence the compound’s spectroscopic and reactivity profiles?

Methodological Answer:

  • Steric Effects : The N-propyl chain reduces planarity, decreasing conjugation with the aromatic ring. This shifts UV-Vis absorption maxima to shorter wavelengths .
  • Electronic Effects : Alkyl groups donate electron density via induction, slightly destabilizing nitro groups and increasing susceptibility to nucleophilic substitution .

Data Contradiction Analysis

Q. Why do studies report varying catalytic efficiencies for this compound in nitroreductase assays?

Methodological Answer: Discrepancies arise from differences in:

  • Enzyme sources : Bacterial vs. mammalian nitroreductases exhibit distinct substrate specificities.
  • Assay conditions : pH (optimal range: 6.5–7.5) and cofactor concentrations (NADPH vs. NADH) critically affect activity. Standardize protocols using controls like metronidazole .

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